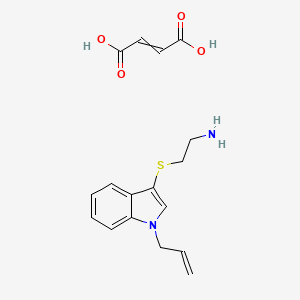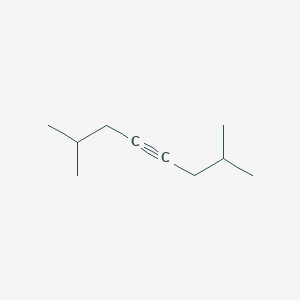
4-Octyne, 2,7-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octyne, 2,7-dimethyl is an organic compound with the molecular formula C10H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the octyne chain, making it a dimethyl derivative of octyne.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyne, 2,7-dimethyl typically involves the alkylation of terminal alkynes. One common method is the reaction of 2-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds via the formation of a nucleophilic acetylide ion, which then attacks the methyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions: 4-Octyne, 2,7-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 2,7-dimethyloctane.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule, forming dihalogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: 2,7-dimethyloctane
Substitution: Dihalogenated derivatives
科学的研究の応用
4-Octyne, 2,7-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and materials.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Octyne, 2,7-dimethyl involves its interaction with various molecular targets and pathways. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds. In reduction reactions, the triple bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and targets depend on the type of reaction and the reagents used.
類似化合物との比較
2,7-Dimethyl-4-octyne: An isomer with the same molecular formula but different structural arrangement.
1-Octyne: A simpler alkyne with a terminal triple bond.
2-Octyne: An internal alkyne with the triple bond located at the second carbon.
Uniqueness: 4-Octyne, 2,7-dimethyl is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other octyne derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
56956-29-7 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
2,7-dimethyloct-4-yne |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h9-10H,7-8H2,1-4H3 |
InChIキー |
KCLRHUYFDJVIFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC#CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


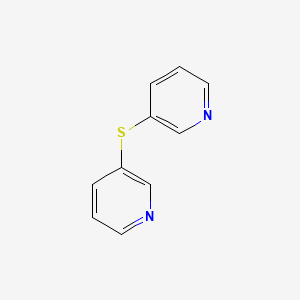
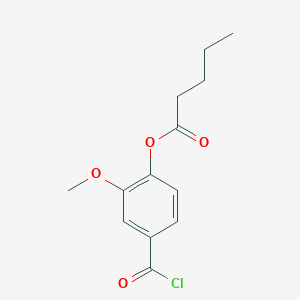

![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)

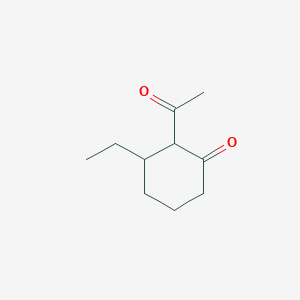
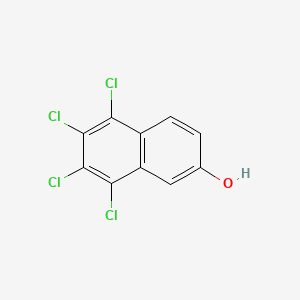
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
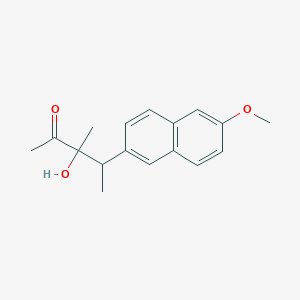
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)



